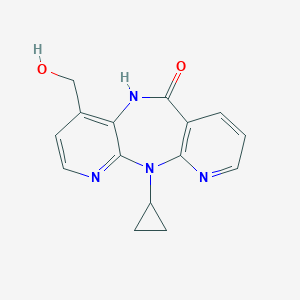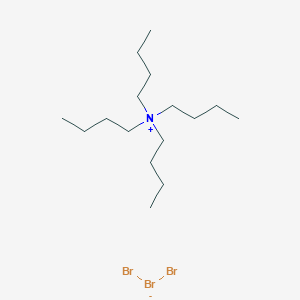
Borax Anhydre
Vue d'ensemble
Description
Sodium borate, commonly known as borax, is a significant boron compound, a mineral, and a salt of boric acid. It is a colorless crystalline solid that dissolves in water to form a basic solution. The chemical formula for sodium borate is Na₂B₄O₇·10H₂O. It is widely used in various industrial and household applications, including as a cleaning agent, a component in glass and ceramics, and a buffering agent in chemical laboratories .
Applications De Recherche Scientifique
Sodium borate has a wide range of scientific research applications:
Chemistry: Used as a buffering agent in chemical reactions and as a flux in metallurgy.
Biology: Employed in the preparation of buffer solutions for biochemical assays.
Medicine: Utilized as an antiseptic and in the formulation of eye washes.
Industry: Integral in the manufacture of glass, ceramics, and detergents
Mécanisme D'action
Sodium borate exerts its effects primarily through its ability to form complexes with various molecules. In biological systems, it can inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. Sodium borate also acts as a buffering agent, maintaining the pH of solutions within a narrow range .
Similar Compounds:
Boric Acid (BH₃O₃): A weak Lewis acid of boron, used as an antiseptic and insecticide.
Sodium Perborate (NaBO₃): Used as a bleaching agent in detergents.
Lithium Tetraborate (Li₂B₄O₇): Employed in the preparation of glass and ceramics.
Uniqueness of Sodium Borate: Sodium borate is unique due to its versatility and wide range of applications. It serves as a crucial component in various industrial processes, from glass manufacturing to metallurgy, and its buffering properties make it indispensable in chemical and biological research .
Analyse Biochimique
Biochemical Properties
Borax Anhydrous plays a significant role in biochemical reactions. It is used as a buffering agent in chemical laboratories . It is involved in the synthesis of other boron compounds, including borates and boric acid . It is also utilized in the preparation of buffer solutions in biochemical and chemical research to maintain stable pH conditions during experiments .
Cellular Effects
It is known that it is not safe to consume . Exposure to large amounts can cause respiratory problems, eye irritation, and skin rash
Molecular Mechanism
The molecular mechanism of Borax Anhydrous is complex. It involves a unique crystal structure that includes four boron atoms, ten water molecules, and two sodium atoms . Each boron atom is connected to oxygen atoms, creating a network that holds the sodium ions in place . This arrangement results in a solid, yet easily dissolvable, structure in water .
Temporal Effects in Laboratory Settings
In laboratory settings, Borax Anhydrous exhibits unique thermal behavior. When heated to temperatures beyond 350°C, it loses its crystal water and forms anhydrous borax . Molten borax forms a glass-like bead which can readily dissolve metal oxides . These properties make it valuable in various cleaning and household tasks .
Dosage Effects in Animal Models
The toxic dose of borax for dogs is approximately 2.5 grams per kilogram of body weight . This means that a small dog weighing 10 pounds would need to ingest around 2.3 grams of borax to experience toxic effects . Larger dogs would need to ingest more borax to reach toxic levels
Metabolic Pathways
Borax Anhydrous is involved in the synthesis of other boron compounds, including borates and boric acid . It is also utilized in the preparation of buffer solutions in biochemical and chemical research to maintain stable pH conditions during experiments
Transport and Distribution
Borax Anhydrous is typically prepared through a process involving the mineral colemanite, a borate mineral rich in calcium . During this reaction, colemanite reacts with sodium carbonate in hot water, resulting in the formation of borax and calcium carbonate as a by-product . The mixture is then filtered to separate the borax from the calcium carbonate sediment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium borate can be synthesized through several methods:
-
Reaction with Colemanite: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \xrightarrow{\text{Heat}} \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 \downarrow ] Colemanite, a borate mineral, reacts with sodium carbonate in the presence of heat to form sodium borate and calcium carbonate .
-
Reaction with Sodium Metaborate: [ 4\text{NaBO}_2 + \text{CO}_2 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + \text{Na}_2\text{CO}_3 ] Sodium metaborate reacts with carbon dioxide to form sodium borate .
-
Reaction with Boric Acid: [ 4\text{H}_3\text{BO}_3 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 6\text{H}_2\text{O} + \text{CO}_2 \uparrow ] Boric acid reacts with sodium carbonate to produce sodium borate, water, and carbon dioxide .
Industrial Production Methods: Industrial production of sodium borate typically involves mining borate minerals such as kernite and tincal, followed by refining processes to obtain pure sodium borate. The mined ore is crushed, dissolved in water, and then subjected to various purification steps, including crystallization and filtration, to produce high-purity sodium borate .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium borate undergoes several types of chemical reactions, including:
-
Acid-Base Reactions: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} + 5\text{H}_2\text{O} ] Sodium borate reacts with hydrochloric acid to form boric acid, sodium chloride, and water .
-
Oxidation-Reduction Reactions: Sodium borate can act as a flux in metallurgy, facilitating the reduction of metal oxides to pure metals.
Common Reagents and Conditions:
Hydrochloric Acid: Used in acid-base reactions to produce boric acid.
Sodium Carbonate: Used in the synthesis of sodium borate from boric acid or colemanite.
Major Products:
Boric Acid: Formed from the reaction of sodium borate with acids.
Sodium Metaborate: An intermediate product in some synthetic routes.
Propriétés
IUPAC Name |
disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Na/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGFMSUEHSUPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2B4O7, B4Na2O7 | |
| Record name | SODIUM TETRABORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sodium borate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_borate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63989-70-8 (di-hydrochloride heptahydrate) | |
| Record name | Sodium tetraborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID101014358 | |
| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Pellets or Large Crystals, Powder or glass-like plates becoming opaque on exposure to air; slowly soluble in water, White to gray, odorless powder; Becomes opaque on exposure to air; [NIOSH], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR POWDER. TURNS OPAQUE ON EXPOSURE TO AIR., White to gray, odorless powder., White to gray, odorless powder. [herbicide] [Note: Becomes opaque on exposure to air.] | |
| Record name | Boron sodium oxide (B4Na2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM TETRABORATE (BORAX) | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium borate, anhydrous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/308 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM TETRABORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE, ANHYDROUS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/229 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Anhydrous) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
1,575 °C (decomposes), 2867 °F (decomposes), 2867 °F (Decomposes) | |
| Record name | SODIUM TETRABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE, ANHYDROUS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/229 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Anhydrous) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Water solubility: 3.1% at 25 °C; 2.5% at 20 °C, Solubility at 25 °C: 16.7% in methanol; 30% in ethylene glycol; 40.6 g/L in formamide, Solubility in water, g/100ml at 20 °C: 2.56, 4% | |
| Record name | SODIUM TETRABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Borates, tetra, sodium salts (Anhydrous) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.367, White crystals or powder, odorless; density: 1.73 20 °C/4 °C; loses water of crystallization when heated, with melting between 75 and 320 °C; fuses to a glassy mass at red heat (borax glass); effloresces slightly in warm dry air; soluble in water, glycerol; insoluble in alcohol /Sodium tetraborate decahydrate/, Relative density (water = 1): 2.4, 2.37 | |
| Record name | SODIUM TETRABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE, ANHYDROUS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/229 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Anhydrous) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Negligible at 20 °C, 0 mmHg (approx) | |
| Record name | SODIUM TETRABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE, ANHYDROUS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/229 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Anhydrous) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Information regarding the mechanism of action of boric acid in mediating its antibacterial or antifungal actions is limited. Boric acid inhibits biofilm formation and hyphal transformation of _Candida albicans_, which are critical virulence factors. In addition, arrest of fungal growth was observed with the treatment of boric acid. | |
| Record name | Sodium borate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14505 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Colorless glassy solid; hygroscopic, Light grey, vitreous granules, White to gray powder; becomes opaque on exposure to air | |
CAS RN |
1330-43-4, 1310383-93-7, 12267-73-1 | |
| Record name | Sodium tetraborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium borate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14505 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boron sodium oxide (B4Na2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium bicyclo[3.3.1]tetraboroxane-3,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetraborate, anhydrous | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraboron disodium heptaoxide, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BORATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8191EN8ZMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM TETRABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE, ANHYDROUS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/229 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Between 171 °C and 175 °C with decomposition, 743 °C, 742 °C, 1366 °F | |
| Record name | SODIUM TETRABORATE (BORAX) | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SODIUM TETRABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM TETRABORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1229 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SODIUM TETRABORATE, ANHYDROUS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/229 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Borates, tetra, sodium salts (Anhydrous) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0057.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details





Q & A
ANone: Sodium tetraborate's biological effects stem from its ability to interfere with various metabolic processes. Research suggests it can affect enzyme activity, particularly those involved in energy metabolism and antioxidant defense. For instance, in rats exposed to lead, sodium tetraborate administration resulted in significant alterations in the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD), glutathione reductase (GR), and glutathione S-transferase (GST) in the liver. [] Additionally, sodium tetraborate can induce oxidative stress and impact cell proliferation in various tissues. [, , , ]
ANone: - Molecular Formula: Na₂[B₄O₅(OH)₄]·8H₂O (decahydrate), Na₂[B₄O₅(OH)₄] (anhydrous)- Molecular Weight: - 381.37 g/mol (decahydrate) - 201.22 g/mol (anhydrous)- Spectroscopic Data: Sodium tetraborate exhibits characteristic peaks in infrared spectroscopy, particularly in the region of 1800-600 cm⁻¹. []
ANone: While not a traditional catalyst, sodium tetraborate can influence the rate of certain chemical reactions. For instance, it accelerates the reaction of α-alumina with molten sodium carbonate, likely by altering the melt's phase equilibrium and lowering the activation energy. []
ANone: The stability of sodium tetraborate can be enhanced by controlling factors like temperature and humidity. Additionally, formulation strategies like encapsulation or the use of stabilizing agents can be employed to prevent degradation or undesired reactions. For instance, in the preparation of alkaline hydrogen peroxide solutions, the addition of sodium tetraborate and magnesium sulfate acts as stabilizers, extending the solution's shelf life. []
ANone: While sodium tetraborate is generally considered safe for many applications, it's crucial to handle it responsibly. Prolonged exposure or ingestion can lead to adverse effects, especially in high doses. [, , , , , ] It's essential to follow appropriate safety guidelines and regulations when handling and disposing of sodium tetraborate.
ANone: Research indicates that sodium tetraborate can be absorbed through ingestion, inhalation, and even skin contact. [, , ] While its detailed metabolic fate requires further investigation, studies suggest it can accumulate in various tissues, including the liver, kidneys, and brain. [, , ] Elimination primarily occurs through urine. []
ANone: Long-term exposure to sodium tetraborate can negatively affect lung structures, causing various destructive changes in the air-conducting and respiratory parts. [] Studies on rats showed leukocyte infiltration, focal destruction of the bronchial epithelium and alveoli, connective tissue growth, edema, stasis of blood corpuscles, and thickening of the alveolocyte wall. [] These findings highlight the potential respiratory toxicity of sodium tetraborate upon prolonged exposure.
ANone: Sodium tetraborate can be toxic in high doses, leading to a range of adverse effects in both animals and humans. [, , , , , , , , , ] Studies have reported organ-specific toxicity, particularly in the liver, kidneys, and reproductive system. [, , ] It's crucial to use sodium tetraborate responsibly and avoid exceeding recommended exposure limits.
ANone: Various analytical methods are utilized to study sodium tetraborate, including:- Infrared Spectroscopy (FTIR): Identifies characteristic functional groups. []- X-Ray Fluorescence Analysis: Quantifies elemental composition, especially in complex matrices like superconductors. []- Scanning Electron Microscopy (SEM): Examines surface morphology and microstructure. [, , ]- Electrochemical Techniques: Explores electrochemical properties and behavior. [, ]
ANone: Sodium tetraborate's environmental impact is a subject of ongoing research. While naturally occurring, excessive release into the environment can potentially harm ecosystems. Understanding its degradation pathways and developing effective waste management strategies are crucial for minimizing its ecological footprint.
ANone: Sodium tetraborate's solubility is influenced by factors like temperature and the presence of other solutes. It exhibits higher solubility in alkaline solutions compared to pure water. [] For instance, its solubility increases in the presence of sodium hydroxide, impacting the properties of solutions used in applications like binding agents. []
ANone: While sodium tetraborate is used in some medical applications, its biocompatibility is dose-dependent and requires careful consideration. High concentrations can negatively impact cell viability and tissue function. [, , , ] Understanding its biodegradation profile and potential for accumulation is essential for ensuring its safe use in biological systems.
ANone: Sodium tetraborate should be handled and disposed of according to local regulations. Options include treating it as hazardous waste or exploring potential recycling pathways to minimize its environmental impact.
ANone: Sodium tetraborate finds use in various disciplines:- Medicine: Used in some antiseptic solutions and pharmaceutical formulations. [, ]- Agriculture: Acts as a boron supplement in fertilizers to address boron deficiency in crops like olives. []- Industry: Utilized in manufacturing processes like glassmaking, ceramics, and detergents. [, , , ]- Research: Employed in analytical chemistry, materials science, and biological studies. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


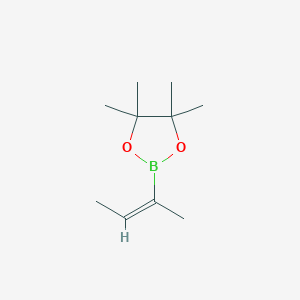
![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)
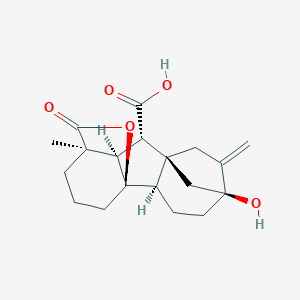

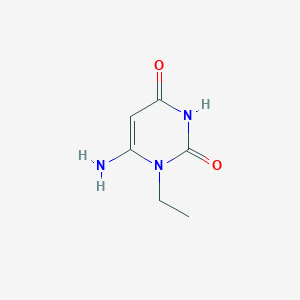
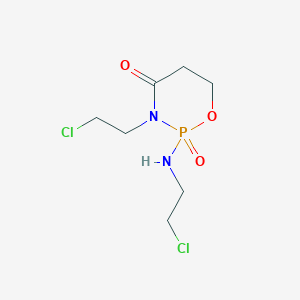
![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)
